(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Catalog No.
S3071900
CAS No.
1391540-47-8
M.F
C9H11ClF3NO
M. Wt
241.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydro...

CAS Number

1391540-47-8

Product Name

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1

InChI Key

CRAQSXJYHZMDFP-RGMNGODLSA-N

SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl

Solubility

not available

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C₉H₁₁ClF₃NO, and it has a molecular weight of approximately 241.64 g/mol. The compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features, including the trifluoromethoxy substituent, which can influence the compound's biological activity and interaction with biological targets .

The chemical reactivity of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can be attributed to the functional groups present in its structure. The amine group can participate in various reactions, including:

  • Acylation: The amine can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions to form more complex amines.
  • Nucleophilic substitution: The trifluoromethoxy group may also participate in nucleophilic substitution reactions under certain conditions, although such reactions are less common due to the electron-withdrawing nature of the trifluoromethoxy group.

The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride generally involves several steps:

  • Formation of the Trifluoromethoxy Phenyl Compound: Starting from commercially available phenolic precursors, the trifluoromethoxy group can be introduced using trifluoromethylating agents.
  • Amine Synthesis: The introduction of the ethylamine moiety can be achieved through reductive amination or direct alkylation methods.
  • Hydrochloride Salt Formation: The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

These methods may vary based on specific laboratory protocols and available reagents .

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
  • Research: It can be utilized in studies investigating the effects of trifluoromethyl groups on drug metabolism and receptor binding affinities.
  • Chemical Biology: The compound could be used as a tool for probing biological pathways or as a building block for more complex molecules .

Interaction studies involving (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride would typically focus on its binding affinity to various biological targets, including:

  • Receptors: Investigating its interaction with neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzymes: Evaluating its potential inhibitory effects on enzymes involved in metabolic pathways.
  • Transport Proteins: Assessing how it interacts with transport proteins that facilitate cellular uptake or efflux.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. Here are some notable examples:

Compound NameSimilarity Index
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride1.00
(4-(Trifluoromethoxy)phenyl)methanamine0.92
(2-(Trifluoromethoxy)phenyl)methanamine0.89
2-(4-(Trifluoromethoxy)phenyl)ethanamine0.87
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride0.87

The uniqueness of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride lies in its specific stereochemistry and the presence of the trifluoromethoxy group, which may impart distinct physicochemical properties and biological activities compared to these similar compounds .

Dates

Modify: 2023-08-18

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